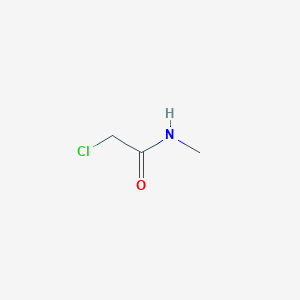

2-Chloro-N-methylacetamide

Description

Properties

IUPAC Name |

2-chloro-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO/c1-5-3(6)2-4/h2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZLOOPIXHWKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60242065 | |

| Record name | 2-Chloro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-30-0 | |

| Record name | 2-Chloro-N-methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-methylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-methylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-N-METHYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WW385P414 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-N-methylacetamide can be synthesized through the reaction of chloroacetyl chloride with methylamine . The reaction typically involves the following steps:

- The reaction mixture is stirred at -15°C for several hours.

- The product is extracted using dichloromethane , dried over anhydrous calcium chloride , and purified by vacuum distillation .

Chloroacetyl chloride: is added dropwise to a solution of in water, maintaining the temperature at -20°C.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-methylacetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form N-methylacetamide and hydrochloric acid.

Common Reagents and Conditions:

Nucleophilic substitution: Common nucleophiles include , , and . The reaction is typically carried out in the presence of a base such as or .

Hydrolysis: This reaction is carried out using hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products:

- Various substituted acetamides: Formed through nucleophilic substitution reactions .

N-methylacetamide: Formed through hydrolysis.

Scientific Research Applications

Synthesis of Pharmaceuticals

2-Chloro-N-methylacetamide is utilized as an intermediate in the synthesis of various pharmaceutical compounds. It serves as a reagent in the preparation of:

- Quinolones : Specifically, it is involved in synthesizing 2-heptyl-3-hydroxy-4(1H)-quinolone, a signaling molecule in the quorum sensing of Pseudomonas aeruginosa, which has implications in understanding bacterial communication and pathogenicity .

- Antibiotics and Antimicrobial Agents : The compound's reactivity allows it to participate in forming biologically active structures that can inhibit bacterial growth or function .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block:

- Weinreb Amides : It can be used to synthesize Weinreb amides, which are crucial in forming carbon-carbon bonds via nucleophilic addition reactions .

- Chloroacetamides : The compound can be transformed into various chloroacetamides, which are important precursors for synthesizing more complex organic molecules .

Agrochemical Applications

The compound is also explored in agrochemicals:

- Pesticide Synthesis : Its derivatives are investigated for potential use as pesticides or herbicides due to their ability to interact with biological systems at the molecular level .

Biochemical Research

In cell biology and biochemistry:

- Cell Culture Applications : this compound is employed in cell culture media formulations, aiding in the growth and maintenance of various cell lines for research purposes .

Data Table of Applications

| Application Area | Specific Use Cases | Relevant Compounds/Processes |

|---|---|---|

| Pharmaceutical Synthesis | Synthesis of quinolones | 2-heptyl-3-hydroxy-4(1H)-quinolone |

| Organic Synthesis | Building block for Weinreb amides | Various organic compounds |

| Agrochemicals | Potential pesticide synthesis | Chloroacetamide derivatives |

| Biochemical Research | Cell culture media formulation | Various cell lines |

Case Studies

- Quorum Sensing Inhibition :

- Synthetic Pathways :

Mechanism of Action

The mechanism of action of 2-Chloro-N-methylacetamide depends on its application. In pharmaceutical synthesis, it acts as a building block for the creation of more complex molecules. Its reactivity is primarily due to the presence of the chloro and acetamide functional groups, which participate in various chemical reactions .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

N-Alkyl vs. N-Aryl Substitution :

- N-Methyl (this compound): Enhances solubility in polar solvents due to the compact methyl group. The compound’s reactivity in nucleophilic substitution (e.g., with amines) is moderate .

- N-Phenyl (NPCA): The phenyl group introduces steric hindrance and alters crystal packing. The dihedral angle between the amide and phenyl ring is 16.0° , influencing solid-state hydrogen bonding .

- N-Phenethyl (): The extended alkyl chain increases hydrophobicity, making it suitable for lipid-soluble formulations.

Halogen Effects :

Key Research Findings

- Reactivity Trends : The chlorine atom in this compound undergoes nucleophilic substitution more readily than its N,N-dimethyl analog, which is sterically hindered .

- Thermal Stability : N-Methyl derivatives exhibit higher thermal stability (decomposition >200°C) compared to N-ethyl analogs, making them suitable for high-temperature reactions .

- Toxicity : While this compound has low acute toxicity (LD₅₀ >2000 mg/kg in rats), N-hydroxymethyl derivatives require careful handling due to formaldehyde release .

Biological Activity

2-Chloro-N-methylacetamide (C3H6ClNO) is a halogenated acetamide compound known for its diverse biological activities. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting autoimmune diseases and organ transplant rejection through selective Janus kinase inhibition . This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties.

- Molecular Formula : C3H6ClNO

- Molecular Weight : 109.54 g/mol

- CAS Number : 96-30-0

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. Notably, a derivative of this compound exhibited significant antibacterial activity against Klebsiella pneumoniae, with a Minimum Inhibitory Concentration (MIC) of 512 µg/mL compared to its precursor which had an MIC of 1024 µg/mL . The compound acts by inhibiting penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death .

Table 1: Antibacterial Activity Against Various Strains

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 512 | Klebsiella pneumoniae |

| Precursor Compound | 1024 | Klebsiella pneumoniae |

Antifungal Activity

The synthesized derivatives of this compound have also shown promising antifungal properties. A study reported that various chloroacetamide derivatives demonstrated excellent antifungal activity against Candida species, indicating their potential use in treating fungal infections .

Table 2: Antifungal Activity Against Candida Species

| Compound Name | Zone of Inhibition (mm) | Fungal Strain |

|---|---|---|

| Chloroacetamide Derivative | Varies | Candida sp. |

Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound were evaluated in vitro using oral mucosa cells. The results indicated low toxicity levels with over 80% of cells remaining viable across various concentrations tested. Notably, some cellular alterations were observed but were significantly lower than those in positive control groups exposed to more toxic substances .

Table 3: Cytotoxicity Assessment

| Concentration (µg/mL) | Cell Viability (%) | Observed Cellular Changes |

|---|---|---|

| 100 | >80 | Minimal alterations |

| 500 | >80 | Few nuclear alterations |

| Positive Control | <20 | Significant damage |

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of PBPs, crucial for maintaining bacterial cell wall integrity. This inhibition leads to destabilization and lysis of bacterial cells, releasing cytoplasmic contents such as DNA and RNA into the environment, which can be quantitatively measured via UV absorption techniques .

Case Studies

In one notable study, the compound was tested against multiple strains of bacteria and fungi using agar diffusion techniques. The results confirmed that derivatives of this compound not only inhibited bacterial growth but also provided varying degrees of antifungal activity, making them suitable candidates for further pharmacological development .

Q & A

Q. What are the critical safety protocols for handling 2-Chloro-N-methylacetamide in laboratory settings?

- Methodological Answer : Researchers must adhere to strict safety measures:

- Personal Protective Equipment (PPE) : Wear protective goggles, gloves, and lab coats to avoid skin/eye contact. Use masks to prevent inhalation of vapors .

- Containment : Perform reactions involving toxic intermediates in fume hoods or gloveboxes to minimize exposure .

- Waste Management : Segregate chemical waste and dispose via certified biohazard waste services to prevent environmental contamination .

- Emergency Procedures : Immediate decontamination with water for spills on skin and prompt medical consultation for exposure incidents.

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer : Common methods include:

- Chlorination of N-Methylacetamide : React N-methylacetamide with chlorinating agents (e.g., PCl₃ or SOCl₂) under controlled conditions .

- Amide Alkylation : Use methylamine and chloroacetyl chloride in dichloromethane with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

- Catalytic Approaches : Lewis acids (e.g., AlCl₃) can enhance reaction efficiency in solvent-free or low-temperature conditions .

Key Data : Typical yields range from 60–85%, with purity confirmed via NMR and IR spectroscopy .

Advanced Research Questions

Q. How do Lewis vs. Brønsted acids influence C-amidoalkylation reactions of this compound derivatives?

- Methodological Answer : Catalyst selection critically impacts reaction pathways:

- Lewis Acids (e.g., FeCl₃, ZnCl₂) : Promote electrophilic activation of aromatic substrates, enabling C–H bond functionalization. For example, FeCl₃ achieves 75% yield in toluene amidoalkylation .

- Brønsted Acids (e.g., H₂SO₄) : Protonate the amide group, enhancing electrophilicity of the chloroacetamide moiety. Concentrated H₂SO₄ yields 88% in naphthalene derivatives but requires strict temperature control to avoid side reactions .

Data Contradiction : Lower yields (<50%) observed with weaker acids (e.g., AcOH) highlight the need for strong electrophilic activation .

Q. What structural insights are revealed by X-ray crystallography of this compound derivatives?

- Methodological Answer : Crystallographic studies (e.g., 2-Chloro-N-phenylacetamide) show:

- Conformational Geometry : Anti-parallel alignment of N–H and C=O bonds, with syn-clinal arrangement of C–Cl and C=O groups .

- Hydrogen Bonding : Infinite chains via N–H···O interactions (bond length: 2.89 Å; angle: 165°) stabilize the crystal lattice along the [101] axis .

- Dihedral Angles : The amide group forms a 16° angle with aromatic rings, influencing steric and electronic interactions in supramolecular assemblies .

Q. How can researchers resolve contradictions in reactivity data for this compound under varying conditions?

- Methodological Answer : Discrepancies in reactivity (e.g., solvent effects, catalyst efficiency) require:

- Controlled Replication : Standardize solvent polarity (e.g., DMF vs. CH₂Cl₂) and temperature to isolate variables .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹³C-NMR) to track reaction pathways and identify intermediates .

- Computational Modeling : DFT studies to compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .

Case Study : Conflicting reports on trichloroethyl derivatives were resolved by identifying trace moisture as a deactivating agent .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.